molecular formula C11H9N3O3 B185899 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide CAS No. 13156-32-6

2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide

Cat. No. B185899
CAS RN: 13156-32-6
M. Wt: 231.21 g/mol
InChI Key: UHANLRSVTVTMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide, also known as DPC, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DPC is a pyrimidine derivative that has been studied extensively for its anti-inflammatory, antitumor, and antiviral properties.

Mechanism Of Action

The mechanism of action of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as arthritis and colitis. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for the study of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study the safety and efficacy of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide in humans, particularly in the treatment of inflammatory diseases and cancer. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential. Finally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide could be used as a lead compound for the development of novel drugs with similar pharmacological properties.
Conclusion:
In conclusion, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, and has a variety of biochemical and physiological effects. While 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has some limitations for lab experiments, it has several advantages and has potential for further development as a therapeutic agent.

Synthesis Methods

The synthesis of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide involves the reaction of 2,4-dioxo-6-phenylpyrimidine with urea in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has also been found to have antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide has been shown to have antiviral activity against certain viruses, such as herpes simplex virus type 1 and 2.

properties

IUPAC Name

2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-9-6-8(13-11(17)14-9)10(16)12-7-4-2-1-3-5-7/h1-6H,(H,12,16)(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHANLRSVTVTMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide

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